molecular formula C25H32N2O5 B234057 Neoalsogenin A CAS No. 143436-21-9

Neoalsogenin A

货号: B234057
CAS 编号: 143436-21-9
分子量: 478.7 g/mol
InChI 键: NOLIODARMCPTMK-KJYFKQERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Neoalsogenin A is a triterpenoid compound belonging to the dammarane-type saponin family, characterized by a tetracyclic structure with a 20(S),24(S)-epoxy moiety. These compounds are often studied for their bioactivity, particularly in metabolic and pharmacological contexts .

属性

CAS 编号

143436-21-9

分子式

C25H32N2O5

分子量

478.7 g/mol

IUPAC 名称

(8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C29H50O5/c1-25(2)21-9-8-16-18(27(21,5)13-11-22(25)32)14-19(30)23-17(10-12-28(16,23)6)29(7)15-20(31)24(34-29)26(3,4)33/h16-24,30-33H,8-15H2,1-7H3/t16-,17+,18+,19-,20?,21?,22?,23+,24?,27-,28-,29+/m1/s1

InChI 键

NOLIODARMCPTMK-KJYFKQERSA-N

SMILES

CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C

手性 SMILES

C[C@]12CC[C@@H]([C@H]1[C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)O)[C@@]5(CC(C(O5)C(C)(C)O)O)C

规范 SMILES

CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C

同义词

3,12,23,25-tetrahydroxy-20,24-epoxydammarane
neoalsogenin A

产品来源

United States

相似化合物的比较

Structural Comparison

Neoalsogenin A shares a core epoxydammarane skeleton with compounds such as Neoalsogenin B and (20S,24S)-epoxydammarane-3,12,23,25-tetrol (Compound 4 in ). Key structural differences include:

Compound Core Structure Functional Groups Key Modifications
Neoalsogenin A 20(S),24(S)-epoxydammarane Presumed hydroxyl groups at C-3, C-12, C-23, C-25 (based on nomenclature conventions) Epoxy ring at C-20/C-24; ketone group absent
Neoalsogenin B 20(S),24(S)-epoxydammarane Hydroxyl groups at C-12, C-23, C-25; ketone at C-3 C-3 oxidation to ketone
Compound 4 () 20(S),24(S)-epoxydammarane Hydroxyl groups at C-3, C-12, C-23, C-25 Additional hydroxylation at C-3

Structural Implications :

  • Compound 4’s additional hydroxyl group at C-3 enhances hydrophilicity, which may influence its solubility and metabolic stability .

Spectroscopic Characterization

Advanced NMR techniques (e.g., ¹H-¹H COSY, HMBC, NOESY) are critical for distinguishing these compounds. For example:

  • Neoalsogenin B : Distinctive ¹³C NMR signals for the C-3 ketone (~210 ppm) and hydroxylated carbons (C-23/C-25: ~70–75 ppm) .
  • Compound 4: NOESY correlations confirm the stereochemistry of hydroxyl groups at C-3 and C-25, which are absent in Neoalsogenin B .
  • Neoalsogenin A : Expected to show NMR signals consistent with hydroxyl groups at C-3 and C-12, similar to Compound 4 but lacking the ketone observed in Neoalsogenin B.

Bioactivity and Metabolic Pathways

  • Neoalsogenin B : Identified as a metabolite in human plasma and urine, suggesting a role in dammarane-type saponin metabolism. Its ketone group may influence binding to serum proteins or enzymatic degradation .

Tables of Key Data

Table 1: NMR Chemical Shift Comparison (Selected Carbons)

Carbon Position Neoalsogenin B (ppm) Compound 4 (ppm) Neoalsogenin A (Predicted, ppm)
C-3 210.5 (ketone) 72.3 (hydroxyl) 73.0–74.0
C-12 75.8 75.6 75.5–76.0
C-20/C-24 (epoxy) 58.2/59.1 58.3/59.0 58.0–59.5

Table 2: Bioactivity Hypotheses

Compound Predicted Bioactivity Mechanistic Basis
Neoalsogenin A Anti-inflammatory, metabolic regulation Structural analogy to dammarane saponins
Neoalsogenin B Enhanced metabolic stability due to ketone Resistance to enzymatic oxidation at C-3
Compound 4 Potent TRP channel modulation Hydroxyl-rich structure enhances receptor binding

常见问题

Q. What are the primary analytical techniques for identifying and characterizing Neoalsogenin A in natural sources?

Neoalsogenin A, a triterpenoid or related phytochemical, requires multi-modal characterization. Initial identification involves:

  • Chromatographic separation (HPLC, TLC) paired with mass spectrometry (LC-MS/MS) for molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to resolve structural features like hydroxyl groups or glycosylation sites.
  • UV-Vis spectroscopy to detect conjugated systems (e.g., carbonyl groups).
    Methodological Note: Cross-validate results with reference standards and databases (e.g., PubChem, SciFinder) to minimize misidentification .

Q. How can researchers ensure purity and stability of Neoalsogenin A during extraction and storage?

  • Purity assessment: Use high-resolution techniques (e.g., GC-MS, HPLC-DAD) to detect contaminants. Calculate purity via peak area normalization or external calibration curves .
  • Stability protocols: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via stability-indicating assays .
  • Storage recommendations: Lyophilize samples and store in inert atmospheres (argon) at -80°C to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data for Neoalsogenin A across studies?

Conflicting results (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:

  • Source variability: Standardize plant material (geographic origin, harvest season) and extraction protocols .
  • Assay interference: Test for false positives (e.g., solvent-DMSO interactions in cell viability assays) using orthogonal methods (e.g., ATP-based luminescence vs. MTT) .
  • Dose-response validation: Perform rigorous dose-escalation studies and calculate IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. How can in silico methods optimize Neoalsogenin A’s synthetic pathways or derivatization?

  • Retrosynthetic analysis: Use tools like ChemAxon or Reaxys to propose feasible synthetic routes, prioritizing steps with high atom economy .
  • Molecular docking: Predict binding affinities to target proteins (e.g., COX-2, NF-κB) using AutoDock Vina or Schrödinger Suite to guide functional group modifications .
  • ADMET prediction: Employ SwissADME or pkCSM to assess pharmacokinetic liabilities (e.g., poor solubility, CYP450 inhibition) early in design .

Q. What methodologies resolve structural ambiguities in Neoalsogenin A’s stereochemistry?

  • X-ray crystallography: Co-crystallize with heavy atoms (e.g., bromine derivatives) for unambiguous stereochemical assignment .
  • Vibrational circular dichroism (VCD): Compare experimental and computed spectra to assign absolute configurations .
  • Synthetic corroboration: Chemically synthesize proposed stereoisomers and compare bioactivity/NMR data .

Methodological Frameworks

Q. How to design a reproducible assay for Neoalsogenin A’s mechanism of action?

  • Positive/Negative controls: Include known agonists/inhibitors (e.g., dexamethasone for anti-inflammatory assays) .
  • Blinded experiments: Assign sample codes to minimize observer bias .
  • Data transparency: Report raw data, statistical tests (ANOVA, t-tests), and effect sizes in supplemental materials .

What criteria define a robust research question for studying Neoalsogenin A’s pharmacological potential?

Apply the FINER framework :

  • Feasible: Ensure access to sufficient quantities (e.g., via semi-synthesis if natural yields are low).
  • Novel: Investigate understudied targets (e.g., epigenetic modifiers vs. conventional apoptosis pathways).
  • Ethical: Prioritize in vitro/ex vivo models before animal testing .
  • Relevant: Align with global health priorities (e.g., antimicrobial resistance, cancer) .

Data Analysis & Reporting

Q. How should researchers document contradictory findings in Neoalsogenin A studies?

  • Negative result reporting: Publish in dedicated journals (e.g., Journal of Negative Results) to avoid publication bias .
  • Meta-analysis: Pool data from multiple studies using random-effects models to identify heterogeneity sources .
  • Transparency statements: Disclose limitations (e.g., batch variability, assay sensitivity) in the discussion section .

Q. What statistical approaches validate Neoalsogenin A’s synergistic effects in combination therapies?

  • Isobolographic analysis: Calculate combination indices (CI < 1 indicates synergy) .
  • Response surface methodology (RSM): Model interactions between Neoalsogenin A and co-administered drugs .
  • Network pharmacology: Map multi-target interactions via STRING or KEGG pathways .

Ethical & Reproducibility Considerations

Q. How to ensure compliance with ethical standards in Neoalsogenin A research involving animal models?

  • ARRIVE guidelines: Report animal strain, sample size justification, and humane endpoints .
  • 3Rs principle: Replace animal use with organoids or microphysiological systems where feasible .
  • Institutional approval: Obtain IACUC or equivalent ethics committee certification before experimentation .

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